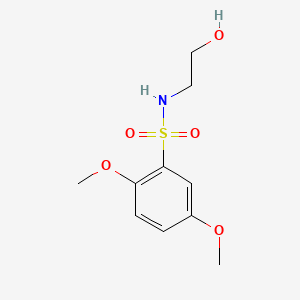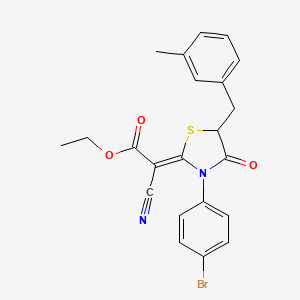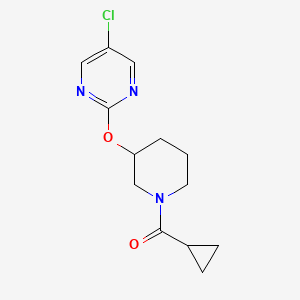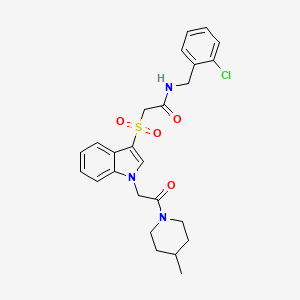![molecular formula C42H27N3O6 B2534037 4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carboxylic acid)) CAS No. 1331756-62-7](/img/structure/B2534037.png)
4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carboxylic acid))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4’,4’‘’,4’‘’‘’-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1’-biphenyl]-4-carboxylic acid))” is a type of triazine, which is a class of nitrogen-containing heterocycles . The triazine structure is known for its versatility and has been used in various fields .
Molecular Structure Analysis
The molecular structure of this compound is based on a triazine core, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. This core is substituted with three biphenyl-4-carboxylic acid groups .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. Its density is predicted to be 1.246±0.06 g/cm3 . Unfortunately, other physical and chemical properties like solubility, stability, and reactivity aren’t available in the sources I found.Applications De Recherche Scientifique
Coordination Nanostructures
The compound can be used to fabricate different coordination nanostructures by coordinating with Cu²⁺ or Fe³⁺ ions with different concentrations on highly oriented pyrolytic graphite (HOPG) surface . The self-assembled structures of the compound molecules formed by metal-ligand coordination bonds can be effectively adjusted by regulating the concentration of metal ions in a mixed solution .
Electrochromic Material
The compound is an electron acceptor that can be used in the synthesis of an electrochromic material (ECM) . ECMs can be used for a variety of applications such as electronic paper, smart windows, and energy storage devices .
Functional Materials
The compound can be used to prepare functional materials with triazine structure, such as high polymer compounds, dyes, and metal complexes .
Antimicrobial Activity
The synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .
Nanodevices and Nanopatterning
The coordination-driven molecular self-assembly of nanostructures on solid surfaces has attracted much attention due to the potential applications of such structures in nanodevices and nanopatterning .
Chemical and Materials Sciences
The composition, morphology, and properties of the coordination nanostructures have been well proved, and have opened up specific and targeted application in the areas of chemical and materials sciences .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[4-[4,6-bis[4-(4-carboxyphenyl)phenyl]-1,3,5-triazin-2-yl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27N3O6/c46-40(47)34-19-7-28(8-20-34)25-1-13-31(14-2-25)37-43-38(32-15-3-26(4-16-32)29-9-21-35(22-10-29)41(48)49)45-39(44-37)33-17-5-27(6-18-33)30-11-23-36(24-12-30)42(50)51/h1-24H,(H,46,47)(H,48,49)(H,50,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKARIXPDNMKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2533961.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2533963.png)
![Tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-ol](/img/structure/B2533967.png)

![2,6-difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2533969.png)

![2-(methylsulfanyl)-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2533972.png)
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2533974.png)

![(3-fluoropyridin-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2533976.png)
![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2533977.png)